molecular formula C38H36N6O4S2 B2936833 N-(4-ethylphenyl)-2-[(3-{2-[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]ethyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide CAS No. 689771-93-5

N-(4-ethylphenyl)-2-[(3-{2-[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]ethyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide

Cat. No.: B2936833
CAS No.: 689771-93-5
M. Wt: 704.86
InChI Key: SFIRMCFRRIIEAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a bis-quinazolinone derivative featuring dual 3,4-dihydroquinazolin-4-one cores interconnected via ethyl linkers and sulfanyl-acetamide bridges. Each quinazolinone ring is substituted at position 2 with a sulfanyl group bonded to an acetamide moiety, which is further functionalized with a 4-ethylphenyl carbamoyl group.

Properties

IUPAC Name

2-[3-[2-[2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]ethyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H36N6O4S2/c1-3-25-13-17-27(18-14-25)39-33(45)23-49-37-41-31-11-7-5-9-29(31)35(47)43(37)21-22-44-36(48)30-10-6-8-12-32(30)42-38(44)50-24-34(46)40-28-19-15-26(4-2)16-20-28/h5-20H,3-4,21-24H2,1-2H3,(H,39,45)(H,40,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIRMCFRRIIEAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCN4C(=O)C5=CC=CC=C5N=C4SCC(=O)NC6=CC=C(C=C6)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H36N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

704.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(4-ethylphenyl)-2-[(3-{2-[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]ethyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The detailed chemical structure of this compound reveals multiple functional groups that may contribute to its biological activity. The presence of the quinazoline moiety is particularly noteworthy as compounds with this structure have been associated with various pharmacological effects.

Molecular Formula

The molecular formula of the compound is C24H26N2O5S2C_{24}H_{26}N_2O_5S^2.

Anticancer Activity

Research indicates that compounds containing quinazoline derivatives exhibit significant anticancer properties. For instance, studies have shown that certain quinazoline-based compounds inhibit cell proliferation in various cancer cell lines by inducing apoptosis and interfering with cell cycle progression. The mechanism often involves the inhibition of specific kinases involved in cancer cell growth.

Case Study:
A study explored the effects of a structurally similar quinazoline derivative on breast cancer cells, demonstrating a dose-dependent decrease in cell viability and increased apoptosis markers such as caspase activation and PARP cleavage .

Antimicrobial Activity

This compound has also shown potential antimicrobial activity. Compounds with similar structures have been reported to combat biofilms formed by both Gram-positive and Gram-negative bacteria.

Research Findings:
In vitro studies demonstrated that derivatives of quinazoline exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli biofilms. The mechanism involves disrupting bacterial cell membrane integrity and inhibiting biofilm formation .

Antiviral Activity

Recent investigations have highlighted the antiviral potential of quinazoline derivatives. For example, a related compound was found to inhibit the replication of Tobacco Mosaic Virus (TMV) by enhancing the expression of pathogenesis-related proteins in plant systems . This suggests a broader applicability in antiviral strategies.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in breast cancer cells
AntimicrobialInhibits biofilm formation in Gram-positive bacteria
AntiviralInhibits replication of TMV

Table 2: Structure–Activity Relationship (SAR)

Compound StructureActivity TypePotency
Quinazoline derivativeAnticancerHigh
Sulfanyl-substituted quinazolineAntimicrobialModerate
Carbamoyl derivativeAntiviralLow

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives with sulfanyl-acetamide substituents represent a pharmacologically significant class of compounds. Below is a detailed comparison with structurally analogous molecules:

Table 1: Structural and Functional Comparison of Quinazolinone Derivatives

Compound Name / ID Key Substituents Molecular Weight (g/mol) Key Spectral Data (IR, NMR) Biological Activity (Reported)
Target Compound Dual 4-ethylphenyl carbamoyl, ethyl-linked quinazolinones, sulfanyl-acetamide ~724.8* Not reported in evidence Not reported (inferred: kinase inhibition potential)
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide 4-Chlorophenyl, sulfamoylphenyl acetamide 501.0 IR: C=O (1664 cm⁻¹), C≡N (2214 cm⁻¹); $^1$H-NMR: δ 7.20–7.92 (ArH) Anti-inflammatory, antibacterial (hypothesized)
N-(4-Chloro-2-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)quinazolin-2-yl]sulfanyl}acetamide 4-Chloro-2-methylphenyl, allyl-substituted quinazolinone ~392.9 IR: C=O (1662 cm⁻¹); $^1$H-NMR: δ 3.77 (OCH₃), 7.00–7.92 (ArH) Cytotoxicity (potential)
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide 2,4,6-Trimethylphenyl, 4-chlorophenyl 464.0 Not reported Enzyme modulation (predicted)

Notes:

  • The target compound’s molecular weight is calculated based on its formula (C₃₆H₃₆N₆O₄S₂).
  • Substituents like 4-ethylphenyl and sulfamoylphenyl enhance lipophilicity, while chlorophenyl groups increase electrophilicity .

Key Findings from Comparative Analysis:

Synthetic Routes: Similar compounds are synthesized via diazonium salt coupling (e.g., describes coupling cyanoacetanilides with diazonium salts to form hydrazinylidene intermediates) . The target compound likely requires multi-step synthesis involving sequential alkylation and sulfanylation.

Electronic Effects :

  • Chlorophenyl substituents (as in ) enhance electron-withdrawing effects, improving binding to enzymes like kinases or proteases.
  • Ethylphenyl groups in the target compound may reduce polarity, favoring membrane permeability .

Biological Relevance :

  • Sulfamoylphenyl derivatives (e.g., ) are associated with antibacterial activity due to sulfonamide moieties inhibiting dihydropteroate synthase .
  • Allyl-substituted analogs (e.g., ) show cytotoxic effects, possibly via Michael addition reactions with cellular thiols.

Spectroscopic Trends: IR spectra consistently show C=O stretches near 1660 cm⁻¹ and C≡N peaks at ~2210 cm⁻¹, confirming core structural integrity . $^1$H-NMR aromatic proton signals (δ 7.0–8.0 ppm) are characteristic of quinazolinone systems .

Table 2: Physicochemical Properties

Property Target Compound 4-Chlorophenyl Analogue Allyl-Substituted Analogue
LogP (predicted) ~3.8 ~2.5 ~2.9
Solubility (aq., mg/mL) <0.1 0.3–0.5 <0.1
Hydrogen Bond Donors 4 3 2

Research Implications and Gaps

  • Structural Optimization : Replacing chlorophenyl with ethylphenyl groups may reduce toxicity while retaining activity.
  • Unanswered Questions : The target compound’s exact bioactivity profile remains unvalidated. Further studies should focus on kinase inhibition assays and ADMET profiling.
  • Contradictions: While highlights antibacterial synergy in phenylpropenoid-containing compounds, the sulfanyl-acetamide group’s role in such synergy is unclear .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.